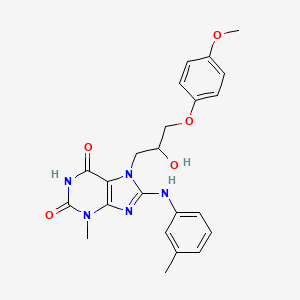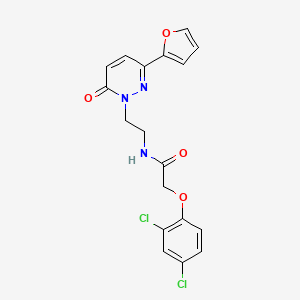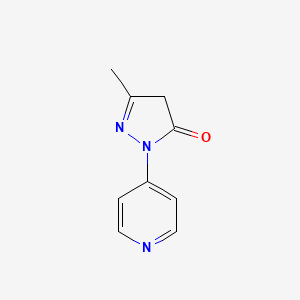
2-Bromo-3-fluorophenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluorophenylacetylene is a chemical compound with the molecular formula C8H4BrF and a molecular weight of 199.02 . Its IUPAC name is 2-bromo-1-ethynyl-3-fluorobenzene . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-fluorophenylacetylene is 1S/C8H4BrF/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H . This indicates that the molecule consists of a bromine and a fluorine atom attached to a phenylacetylene core.Physical And Chemical Properties Analysis
2-Bromo-3-fluorophenylacetylene is a solid at room temperature . It has a molecular weight of 199.02 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Reactivity and Structural Studies
A comparative DFT study on halogen substituted phenylacetic acids, including 2-Bromo-3-fluorophenylacetylene derivatives, showed that the structural properties of these compounds closely resemble crystallographic data. The study further delved into the reactivity, acidity, and vibrational spectra, highlighting the molecule's utility in understanding halogen effects on molecular behavior (Srivastava et al., 2015).
Catalytic Applications
Research demonstrates the use of 2-Bromo-3-fluorophenylacetylene in the fluoroalkylation of alkenes and alkynes, showcasing a novel protocol that employs this compound as a catalyst. This method allows for a wide substrate scope with excellent functional group tolerance, offering high chemo- and regioselectivities. The proposed mechanism involves an electron donor-acceptor (EDA) complex, illustrating the compound's versatility in catalytic processes (Zhu et al., 2019).
Sensing and Imaging Applications
In the domain of sensing, 2-Bromo-3-fluorophenylacetylene derivatives have been employed in the development of fluorescent probes for the detection of hydrazine in biological and environmental samples. A study presents a ratiometric fluorescent probe with a large Stokes shift, suitable for the quantitative determination of N2H4, demonstrating low cytotoxicity and high sensitivity. This application underscores the compound's potential in environmental monitoring and cellular imaging (Zhu et al., 2019).
Material Science and Polymer Chemistry
2-Bromo-3-fluorophenylacetylene also finds applications in material science, particularly in the creation of novel polymeric materials. A study reports on the synthesis of phosphorescent organic materials from fluorene derivatives, including bromo and fluoro groups, which exhibit bright phosphorescence emission at room temperature. This research highlights the potential of 2-Bromo-3-fluorophenylacetylene derivatives in the development of new photoluminescent materials for various technological applications (Xu et al., 2013).
Safety and Hazards
This compound is associated with several hazards. It has been classified with the signal word “Warning” and is associated with the hazard statements H302+H312+H332;H315;H319;H335 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .
Direcciones Futuras
While specific future directions for 2-Bromo-3-fluorophenylacetylene are not mentioned in the available resources, similar compounds have been used in the synthesis of complex heterocyclic structures, which are important in the development of pharmaceuticals and bioactive products . Therefore, it’s possible that 2-Bromo-3-fluorophenylacetylene could be used in similar applications.
Mecanismo De Acción
Mode of Action
It’s known that this compound can participate in various organic reactions, such as suzuki-miyaura cross-coupling , where it can form new carbon-carbon bonds. The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
Action Environment
The action of 2-Bromo-3-fluorophenylacetylene can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, its reactivity in Suzuki-Miyaura cross-coupling can be affected by the choice of catalyst, base, and solvent .
Propiedades
IUPAC Name |
2-bromo-1-ethynyl-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJAHIQGIILKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-ethynyl-3-fluorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895592.png)
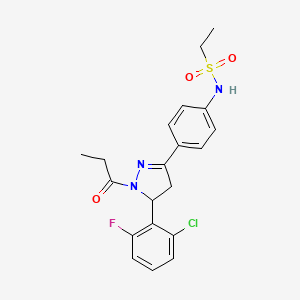
![2-(1,3-Benzodioxol-5-yloxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2895595.png)
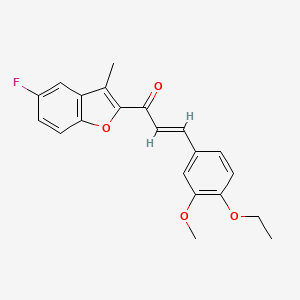
![N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2895597.png)

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2895599.png)
![benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2895603.png)
![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)
